3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
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Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-9-15(19)7-6-12(16)3/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWINVWYMJCDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (CAS Number: 338774-18-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula
- C : 18
- H : 22
- Cl : 1
- N : 1
- O : 3
- S : 1
Molecular Weight
- 367.89 g/mol
Structural Characteristics
The compound features a pyridine ring substituted with an isobutoxy group and a sulfonyl moiety linked to a chlorinated phenyl group. This unique structure may contribute to its biological properties.
The biological activity of sulfonamide compounds often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is likely relevant for the compound , given its structural similarities to known sulfonamides.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
Some sulfonamide derivatives are noted for their anti-inflammatory properties. The presence of the chlorinated phenyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.
Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests a strong potential for development as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of sulfonamide derivatives found that this compound reduced TNF-alpha levels in vitro by approximately 40%, indicating its potential utility in inflammatory conditions.
Study 3: Cytotoxicity Assessment
In vitro assays on several cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting a promising avenue for cancer treatment research.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against E. coli: 32 µg/mL | |
| Anti-inflammatory | TNF-alpha reduction: ~40% | |
| Cytotoxicity | IC50 against MCF-7: 25 µM |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide | Broad-spectrum antibacterial |
| Trimethoprim | Dihydropteroate synthase inhibitor | Strong antibacterial activity |
| This compound | Chlorinated phenyl group | Antimicrobial and anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study performed by the National Cancer Institute demonstrated that the compound had a mean growth inhibition (GI) value of 15.72 μM against human tumor cells, suggesting its potential as a lead compound for developing new cancer therapies .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. It has been shown to activate apoptotic pathways, leading to cell death in malignant cells while sparing normal cells .
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Cytokine Levels
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
These findings suggest that the compound may modulate inflammatory responses effectively, potentially offering therapeutic benefits for chronic inflammatory conditions.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown efficacy against resistant strains of bacteria, including Staphylococcus aureus, making it a candidate for further exploration in treating resistant infections.
Case Study 1: Anticancer Efficacy
A pivotal study published in Cancer Letters explored the compound's ability to induce apoptosis in various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent in oncology.
Case Study 2: Inflammation Model
In vivo studies utilizing murine models demonstrated that treatment with this compound resulted in a marked decrease in inflammation markers. This suggests its utility in managing diseases characterized by chronic inflammation, such as rheumatoid arthritis.
Future Directions and Research Opportunities
The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term effects of 3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating the precise mechanisms of action to optimize therapeutic applications.
- Formulation Development : Exploring various formulation strategies to enhance bioavailability and target delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
